Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the structural analysis of Methyl 4-(Ethylamino)-3-hydroxybenzoate, a substituted aromatic compound representative of structures encountered in pharmaceutical and materials science research. We detail a multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy protocol, moving from fundamental one-dimensional (1D) ¹H and ¹³C experiments to advanced two-dimensional (2D) correlation experiments, including COSY, HSQC, and HMBC. The causality behind each experimental choice is explained, providing researchers with a robust methodology for unambiguous resonance assignment and complete structural verification. This document serves as both a practical protocol and an educational resource for scientists engaged in the characterization of complex organic molecules.
Introduction and Rationale
Methyl 4-(Ethylamino)-3-hydroxybenzoate is a polysubstituted benzene derivative featuring an ester, a secondary amine, and a hydroxyl group. The electronic effects of these substituents—the electron-donating hydroxyl and ethylamino groups and the electron-withdrawing methyl ester—create a nuanced chemical environment that requires sophisticated analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent non-destructive technique for determining the precise molecular structure of such compounds in solution.[1]
The strategic application of a suite of NMR experiments is essential for assembling the molecular puzzle. While 1D ¹H NMR provides information on proton environments and their immediate neighbors through spin-spin coupling, and ¹³C NMR reveals the carbon skeleton, these alone are often insufficient for complex isomers.[2] Two-dimensional (2D) techniques are required to confidently map the molecular framework. This guide will leverage the following experiments:
-
¹H NMR: To identify all unique proton environments and their scalar couplings.
-
¹³C NMR: To identify all unique carbon environments.
-
COSY (COrrelation SpectroscopY): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹J-coupling).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-3 bond) correlations between protons and carbons, connecting the molecular fragments.[4]
This integrated approach ensures a self-validating system where data from each experiment cross-verifies the others, leading to an authoritative structural assignment.
Molecular Structure and Predicted Spectral Features
The first step in any NMR analysis is to examine the target structure to predict the number and type of signals.
Caption: Numbering scheme for Methyl 4-(Ethylamino)-3-hydroxybenzoate.
-
Proton (¹H) Environments: We anticipate 8 distinct signals: 3 aromatic protons (H2, H5, H6), 1 hydroxyl proton (on O10), 1 amine proton (on N11), 1 ester methyl group (C9-H₃), and 2 signals for the ethyl group (C12-H₂ and C13-H₃). The OH and NH protons may be broad and their visibility can be concentration and solvent dependent.[5]
-
Carbon (¹³C) Environments: We anticipate 10 distinct carbon signals: 6 for the aromatic ring (4 protonated, 2 quaternary), 1 for the ester carbonyl (C7), 1 for the ester methyl (C9), and 2 for the ethyl group (C12, C13).
Experimental Workflow and Protocols
The overall process follows a logical sequence from sample preparation to final data analysis, ensuring data integrity at each stage.
Caption: Standard workflow for NMR-based structural elucidation.
Protocol 1: Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation.
-
Analyte Quantity: Weigh 5-10 mg of Methyl 4-(Ethylamino)-3-hydroxybenzoate for ¹H and 2D NMR experiments. For a standard ¹³C NMR experiment, a higher concentration of 20-30 mg is recommended due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[6]
-
Solvent Selection:
-
Chloroform-d (CDCl₃): A good first choice for many organic molecules. The residual solvent peak at ~7.26 ppm serves as a convenient chemical shift reference.[7]
-
Dimethylsulfoxide-d₆ (DMSO-d₆): An excellent alternative, particularly for ensuring the observation of exchangeable -OH and -NH protons, which appear as sharper, more well-defined signals in this solvent.
-
Procedure:
a. Place the weighed sample into a clean, dry vial.
b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent using a pipette.[8]
c. Add Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.[9]
d. Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is essential.
e. Transfer the solution into a clean, 5 mm NMR tube.
f. Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Protocol 2: NMR Data Acquisition
The following parameters are provided as a starting point for a 500 MHz spectrometer and should be optimized as needed.
Table 1: Recommended 1D NMR Acquisition Parameters
| Parameter |
¹H Experiment |
¹³C Experiment |
| Pulse Program |
zg30 |
zgpg30 |
| Spectral Width |
16 ppm |
240 ppm |
| Acquisition Time |
~2 sec |
~1 sec |
| Relaxation Delay (d1) |
2 sec |
2 sec |
| Number of Scans (ns) |
16 |
1024 |
| Transmitter Offset (O1P) | ~6 ppm | ~100 ppm |
Table 2: Recommended 2D NMR Acquisition Parameters
| Parameter |
COSY |
HSQC |
HMBC |
| Pulse Program |
cosygpqf |
hsqcedetgpsisp2 |
hmbcgplpndqf |
| ¹H Spectral Width |
12 ppm |
12 ppm |
12 ppm |
| ¹³C Spectral Width |
N/A |
180 ppm |
220 ppm |
| Number of Scans (ns) |
4-8 |
4-8 |
8-16 |
| ¹J C-H (Hz) |
N/A |
145 Hz |
N/A |
| ⁿJ C-H (Hz) |
N/A |
N/A |
8 Hz |
| Relaxation Delay (d1) | 1.5 sec | 1.5 sec | 1.5 sec |
Causality of Parameter Choices:
-
Pulse Program: Standard, robust sequences are chosen for each experiment. For instance, hsqcedetgpsisp2 provides editing, distinguishing CH/CH₃ signals (positive) from CH₂ signals (negative).
-
Number of Scans (ns): The number of scans is increased for less sensitive nuclei (¹³C) or experiments (HMBC) to achieve an adequate signal-to-noise ratio.[10]
-
J-Coupling Constants: For HSQC, the one-bond coupling constant (¹J C-H) is set to an average value of 145 Hz. For HMBC, the long-range coupling is optimized for ~8 Hz to capture typical 2- and 3-bond correlations.
Data Processing and Structural Interpretation
Data processing involves Fourier transformation, phase correction, and baseline correction, which are standard procedures in modern NMR software.[11][12] The core of the analysis lies in the interpretation of the processed spectra.
Predicted ¹H and ¹³C Chemical Shifts
The chemical shifts are influenced by the electronic environment of each nucleus.[9] Electron-donating groups (-OH, -NHR) cause upfield shifts (lower ppm), while electron-withdrawing groups (-COOR) cause downfield shifts (higher ppm) for nearby nuclei.
Table 3: Predicted ¹H and ¹³C Resonance Assignments
| Atom(s) |
Predicted ¹H Shift (ppm) |
Multiplicity |
Integration |
Predicted ¹³C Shift (ppm) |
Rationale |
| H2 |
~7.5 |
d |
1H |
~115 |
Ortho to -COOR, deshielded. |
| H5 |
~7.3 |
dd |
1H |
~125 |
Meta to -COOR, ortho to -NHR. |
| H6 |
~6.8 |
d |
1H |
~112 |
Ortho to -NHR and -OH, shielded. |
| C1 |
N/A |
- |
- |
~122 |
Attached to -COOR. |
| C3 |
N/A |
- |
- |
~145 |
Attached to -OH. |
| C4 |
N/A |
- |
- |
~150 |
Attached to -NHR. |
| -OH |
5.0-9.0 |
br s |
1H |
N/A |
Highly variable, solvent dependent. |
| -NH- |
4.0-6.0 |
br s |
1H |
N/A |
Variable, may show coupling to C12-H₂. |
| C9-H₃ |
~3.8 |
s |
3H |
~52 |
Typical methyl ester.[13] |
| C12-H₂ |
~3.2 |
q |
2H |
~45 |
Methylene attached to nitrogen. |
| C13-H₃ |
~1.3 |
t |
3H |
~15 |
Methyl of ethyl group. |
| C7=O | N/A | - | - | ~168 | Carbonyl carbon of ester.[14] |
2D Correlation Analysis
-
COSY: Cross-peaks will confirm the connectivity of adjacent protons.
-
A strong cross-peak is expected between the ethyl protons H12 (quartet) and H13 (triplet).
-
Couplings between aromatic protons H5 and H6 , and potentially a weaker four-bond coupling between H2 and H6 , will be visible.
-
HSQC: This spectrum definitively links each proton to its directly attached carbon. For example, the proton signal at ~3.8 ppm will show a correlation to the carbon signal at ~52 ppm, assigning them as C9-H₃ .
-
HMBC: This is the key experiment for assembling the full structure by identifying longer-range connections.
Caption: Key expected HMBC correlations for structural confirmation.
-
Ester-Ring Connection: The methyl protons (C9-H₃ ) should show correlations to the carbonyl carbon (C7 ) and the aromatic carbon C1 . This definitively links the methyl ester group to the ring at position 1.
-
Ethylamino-Ring Connection: The methylene protons (C12-H₂ ) will correlate to the aromatic carbons C4 and C5 . The correlation to C4 confirms the position of the ethylamino substituent.
-
Validation: The complete set of HMBC correlations will provide an interlocking web of evidence that validates the proposed structure, confirming the substitution pattern on the aromatic ring.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, guided by a foundational understanding of the target molecule, provides an unambiguous and powerful method for structural elucidation. The protocols outlined in this application note detail a robust workflow for characterizing Methyl 4-(Ethylamino)-3-hydroxybenzoate, from meticulous sample preparation to multi-dimensional spectral analysis. By integrating ¹H, ¹³C, COSY, HSQC, and HMBC data, researchers can achieve a high level of confidence in their structural assignments, a critical requirement in drug discovery, process chemistry, and quality control.
References
-
PubChem. Methyl 3-amino-4-hydroxybenzoate. National Library of Medicine. [Link]
-
Orchard, M. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]
-
Butcher, S. et al. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. NIH National Library of Medicine. [Link]
-
Keeler, J. NMR Data Processing. University of Cambridge. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Barhewar, P. A. et al. On the synthesis and characterization of methyl ester of 3-amino-4- hydroxy benzoic acid. World Journal of Pharmaceutical Research. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
- Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
University of Illinois. NMR Sample Preparation. [Link]
-
Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Alwsci. How To Prepare And Run An NMR Sample. [Link]
-
Creative Biostructure. NMR Data Processing and Interpretation. [Link]
-
ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]
-
PrepChem. Synthesis of methyl 4-hydroxybenzoate. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Royal Society of Chemistry. Supporting Information for A typical experimental procedure for the synthesis methyl benzoate (3a). [Link]
-
UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]
-
Montaudo, G. et al. Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts. [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]
-
UW-Waukesha. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
-
MathWorks. NMR Data Processing and Analysis. [Link]
-
University College London. Sample Preparation. [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]
-
Reich, H. J. Organic Chemistry Data: 5-HMR-2 Chemical Shift. University of Wisconsin. [Link]
Sources